2-Nitroprobenecid

Description

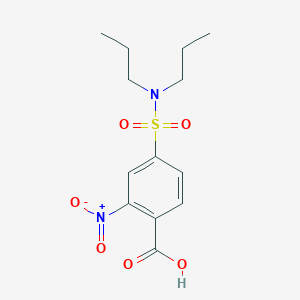

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-3-7-14(8-4-2)22(20,21)10-5-6-11(13(16)17)12(9-10)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYRWCZUQUOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180441 | |

| Record name | 2-Nitroprobenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-52-8 | |

| Record name | 4-[(Dipropylamino)sulfonyl]-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroprobenecid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroprobenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Biological Interaction

Molecular Pharmacology of Organic Anion Transporter (OAT) Inhibition by 2-Nitroprobenecid

This compound's primary pharmacological effect is the inhibition of organic anion transporters (OATs), a subgroup of the Solute Carrier (SLC) superfamily. These transporters are crucial for the secretion and reabsorption of a wide array of substances in the renal proximal tubules.

Specificity and Potency Against Renal Organic Anion Transporters (OAT1, OAT3)

Organic Anion Transporter 1 (OAT1), encoded by the SLC22A6 gene, and Organic Anion Transporter 3 (OAT3), encoded by the SLC22A8 gene, are key players in the basolateral uptake of organic anions from the blood into the proximal tubule cells of the kidney. nih.govproteopedia.org This process is the first step in the active secretion of many waste products, drugs, and toxins.

While specific inhibitory constants (IC50 or Ki values) for this compound against OAT1 and OAT3 are not extensively documented in publicly available literature, its action is inferred from its parent compound, probenecid (B1678239). Probenecid is a classic inhibitor of both OAT1 and OAT3. researchgate.netescholarship.org For instance, studies have shown that probenecid inhibits OAT1 with an IC50 value of approximately 29.42 µM and OAT3 with a higher potency, showing an IC50 value of about 8.66 µM. researchgate.net It is well-established that OAT1 and OAT3 transport a variety of substrates, including endogenous molecules and numerous drugs like anti-inflammatories and antivirals. proteopedia.org The inhibition of these transporters by compounds like probenecid can lead to significant drug-drug interactions by altering the renal clearance of co-administered drugs. bibliotekanauki.pl Given the structural similarity, this compound is expected to exhibit a similar, potent inhibitory profile against OAT1 and OAT3, thereby affecting the transport of their substrates.

Inhibition of Urate Transporter 1 (URAT1) by this compound

Urate Transporter 1 (URAT1), a member of the SLC22A family encoded by the SLC22A12 gene, is the primary transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. nih.govpatsnap.com Located on the apical membrane of proximal tubule cells, URAT1 plays a pivotal role in maintaining serum urate levels. nih.govresearchgate.netbiorxiv.org Inhibition of URAT1 is a key mechanism for uricosuric agents, which increase the excretion of uric acid and are used in the management of gout. nih.govpatsnap.com

This compound is recognized as a uricosuric agent that inhibits the net reabsorption of urate from the proximal tubule. frontiersin.orgresearchgate.netjcancer.org This action is mechanistically linked to the inhibition of URAT1. By blocking this transporter, this compound prevents uric acid from being reabsorbed into the renal cells, leading to its increased excretion in the urine. patsnap.com This mechanism is analogous to that of probenecid and other uricosuric drugs like benzbromarone (B1666195) and lesinurad, which all target URAT1 to lower serum uric acid levels. explorationpub.com

Interactions with Other Solute Carrier (SLC) Transporters

The Solute Carrier (SLC) superfamily is a large group of membrane transport proteins, with over 450 members organized into 66 families, that facilitate the movement of a vast array of solutes across biological membranes. nih.gov Beyond OAT1, OAT3, and URAT1, the inhibitory profile of this compound extends to other transporters, including those responsible for vitamin C transport.

The sodium-dependent vitamin C transporters, SVCT1 (SLC23A1) and SVCT2 (SLC23A2), are crucial for the active transport and accumulation of ascorbic acid (vitamin C) in various tissues, including the kidney. frontiersin.orgresearchgate.netlumenlearning.com SVCT1 is primarily involved in whole-body homeostasis of vitamin C, while SVCT2 is critical for protecting metabolically active cells from oxidative stress. researchgate.netjcancer.org Research has demonstrated that this compound inhibits the transport of ascorbic acid, indicating an interaction with SVCTs. psu.edu This suggests that this compound can modulate the renal handling and systemic levels of vitamin C by blocking its reabsorption via these SLC transporters.

Cellular and Biochemical Mechanisms of Transport Modulation

The inhibitory effects of this compound on various transporters translate into significant alterations in renal transport pathways, impacting the balance of reabsorption and secretion of key molecules.

Impact on Renal Urate Reabsorption and Secretion Pathways

The renal handling of urate is a complex process involving four key steps: glomerular filtration, reabsorption, secretion, and post-secretory reabsorption. The majority of filtered urate (approximately 90%) is reabsorbed in the proximal tubule, a process primarily mediated by URAT1 on the apical membrane. nih.govresearchgate.net Urate is exchanged for intracellular anions, which are in turn supplied by other transporters. jcancer.org Secretion of urate from the tubule cell into the lumen is mediated by other transporters, including members of the ATP-binding cassette (ABC) family like MRP4 (ABCC4). nih.govnih.gov

This compound exerts its primary influence on this pathway by inhibiting the reabsorptive flux mediated by URAT1. frontiersin.orgresearchgate.net By blocking this major reabsorption pathway, the balance shifts towards net secretion, resulting in increased urate in the urine (uricosuria) and a decrease in serum urate levels. This targeted inhibition of a key reabsorptive transporter is the fundamental mechanism behind the uricosuric effect of this compound.

Effects on Ascorbic Acid and p-Aminohippurate (B12120003) (PAH) Transport Systems

The transport of ascorbic acid in the kidney involves both reabsorption and secretion in the proximal tubule. researchgate.net this compound has been shown to inhibit both of these processes. researchgate.netnih.gov At low infusion rates in rat models, this compound caused a decrease in the fractional excretion of ascorbate, suggesting a predominant inhibition of secretory transport. researchgate.net However, at higher infusion rates, the fractional excretion increased, indicating that the inhibition of the reabsorptive transport became more dominant. researchgate.net This dual action highlights the compound's complex interaction with the multiple transporters (SVCT1 and SVCT2) governing ascorbic acid homeostasis. lumenlearning.com

p-Aminohippurate (PAH) is a classic substrate used to study renal organic anion transport and is primarily secreted by the proximal tubules. Its transport pathway involves basolateral uptake via OAT1 and OAT3, followed by apical efflux into the tubular lumen. nih.gov Apical efflux of PAH can be mediated by transporters such as Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). nih.gov Probenecid is a well-known inhibitor of this entire pathway, blocking both the basolateral OATs and the apical MRP4. nih.gov Given that this compound is a potent OAT inhibitor, it directly interferes with the initial uptake step of PAH secretion. It is also plausible that, like its parent compound, it inhibits apical efflux transporters, thereby comprehensively disrupting the renal secretion of PAH.

Differential Modulation of Efflux and Influx Transporter Activities

This compound's interaction with cellular transport systems, particularly those in the kidney, is crucial to its mechanism of action. Research has identified its role in modulating both efflux and influx transporters, which are proteins responsible for moving substances out of and into cells, respectively.

Studies conducted on primate models have shown that this compound induces uricosuria, the excretion of uric acid in the urine. nih.gov This effect is attributed to its ability to inhibit the secretory flux of urate. nih.gov The renal handling of uric acid is a complex process involving multiple transporters in the proximal tubule. revistanefrologia.comsrce.hr Urate transporter 1 (URAT1), a member of the solute carrier (SLC) family, is a key molecule that reabsorbs urate from the glomerular filtrate back into the blood. revistanefrologia.comnih.gov The action of uricosuric drugs like probenecid is to inhibit this reabsorption, and this compound acts similarly. nih.govnih.govdrugs.com Its uricosuric effect can be diminished by substances like pyrazinoate, which also inhibits the secretory flux of urate, suggesting a shared mechanism of action on these renal transporters. nih.gov

Furthermore, the activity of this compound can be influenced by other compounds that compete for the same transport pathways. For instance, the infusion of p-aminohippurate or hippurate was found to inhibit the secretion of this compound, thereby reducing its uricosuric effect by limiting its access to its site of action on the renal tubules. nih.gov Additionally, some research suggests that this compound is a substrate for peptide transporters, which are involved in the transport of di- and tripeptides and various peptide-like drugs. solvobiotech.comcssb-hamburg.de

| Transporter/System | Interaction with this compound | Observed Effect | Reference(s) |

| Urate Transport System | Inhibition of secretory flux | Increased urinary excretion of uric acid (uricosuria) | nih.gov |

| Renal Tubular Secretion | Substrate for secretion | Its secretion can be inhibited by hippurates, reducing its uricosuric activity. | nih.gov |

| Peptide Transporters | Identified as a substrate | Implies potential for interaction with peptide transport pathways. |

Enzymatic Biotransformation and Metabolic Fate of this compound

The biotransformation of a xenobiotic like this compound involves a series of enzymatic reactions, categorized as Phase I and Phase II metabolism, that modify its structure to facilitate elimination from the body. nih.gov

In Vitro and In Vivo Metabolic Profiling of this compound

Specific in vitro and in vivo metabolic profiling studies exclusively focused on this compound are not extensively detailed in the available literature. However, the standard methodologies for such investigations are well-established. In vitro studies typically utilize systems like liver microsomes, S9 fractions, or cultured hepatocytes from various species to simulate metabolism in a controlled environment. nih.govkaly-cell.comevotec.com These systems contain a host of metabolic enzymes. nih.govevotec.com The compound is incubated with these preparations, often with necessary cofactors like NADPH for Phase I reactions or UDPGA for Phase II glucuronidation, and the resulting mixture is analyzed. evotec.com

In vivo profiling involves administering the compound to animal models to understand its metabolic fate within a whole organism. nih.govnih.govmdpi.com In both in vitro and in vivo approaches, advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are employed to separate, identify, and quantify the parent compound and its metabolites. kaly-cell.comnih.govresearchgate.net

Identification of Biotransformation Enzymes and Metabolites

While direct studies on this compound are scarce, its metabolic pathway can be hypothesized based on the known metabolism of its parent compound, probenecid, and other nitroaromatic compounds. nih.govmedsafe.govt.nzmdpi.comnih.gov

Probenecid itself is extensively metabolized through two main routes: oxidation of its alkyl side chains (a Phase I reaction) and glucuronide conjugation (a Phase II reaction). medsafe.govt.nzmdpi.comnih.gov It is plausible that this compound undergoes similar transformations.

The most significant structural feature of this compound is its nitro group. Nitroaromatic compounds are commonly metabolized via nitroreduction. nih.govnih.govoup.com This process involves the enzymatic reduction of the nitro group (-NO2) in a stepwise manner to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.govresearchgate.netoup.com This reduction is catalyzed by enzymes known as nitroreductases, which are present in mammalian tissues and gut microbiota. nih.goveaht.org The resulting amino metabolite can then undergo Phase II conjugation, such as N-acetylation by N-acetyltransferases (NATs). nih.goveaht.org

Therefore, the biotransformation of this compound likely involves a combination of these pathways.

| Putative Metabolite Class | Potential Metabolic Reaction | Putative Enzyme(s) Involved | Reference(s) for Pathway |

| 2-Aminoprobenecid | Nitroreduction | Nitroreductases (e.g., NADPH: P450 oxidoreductase, Xanthine Oxidase) | nih.govoup.comeaht.org |

| N-acetyl-2-aminoprobenecid | N-acetylation (Conjugation) | N-acetyltransferases (NATs) | nih.goveaht.org |

| Hydroxylated metabolites | Side-chain oxidation | Cytochrome P450 (CYP) enzymes | medsafe.govt.nzmdpi.comnih.gov |

| Glucuronide conjugates | Glucuronidation (Conjugation) | UDP-glucuronosyltransferases (UGTs) | medsafe.govt.nzmdpi.comnih.gov |

Pathways of Enzymatic Degradation and Conjugation

The metabolic degradation of this compound is likely a multi-step process involving both Phase I and Phase II enzymatic pathways.

Phase I Pathways: The initial biotransformation steps likely focus on the two main functional sites of the molecule: the nitro group and the propyl side chains.

Nitroreduction: The electron-withdrawing nitro group is susceptible to reductive metabolism. oup.com This is a critical pathway for many nitroaromatic compounds and is catalyzed by various nitroreductases. nih.govoup.comrsc.org The six-electron reduction converts the nitro group to a primary amine, forming 2-aminoprobenecid. nih.gov This transformation significantly alters the polarity and chemical properties of the molecule.

Oxidation: Similar to its parent compound probenecid, the n-propyl side chains of this compound are probable sites for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of alcohol or carboxylic acid metabolites. medsafe.govt.nzmdpi.com

Phase II Pathways (Conjugation): Following the initial functionalization reactions of Phase I, the metabolites are typically conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov

N-acetylation: The 2-aminoprobenecid metabolite, formed via nitroreduction, would be a prime substrate for N-acetylation, a common conjugation pathway for aromatic amines. nih.goveaht.org

Glucuronidation: The carboxyl group of the probenecid backbone, as well as any hydroxyl groups introduced during oxidative metabolism, can be conjugated with glucuronic acid. medsafe.govt.nznih.gov This is a major metabolic route for probenecid and is likely significant for this compound as well. medsafe.govt.nz

Experimental Research Methodologies and Translational Findings

In Vitro Models for Studying Transport and Interactions of 2-Nitroprobenecid

In vitro models are foundational for characterizing the molecular interactions of this compound with specific transporters, offering a controlled environment to dissect complex biological processes.

Cell Culture Systems for Transporter Expression and Functional Assays

To investigate the interaction of this compound with renal transporters, various cell culture systems are employed. These systems typically involve mammalian cell lines that are genetically engineered to overexpress specific human transporters, such as those from the Organic Anion Transporter (OAT) and Multidrug Resistance Protein (MRP) families.

Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Madin-Darby Canine Kidney (MDCK) cells. These cells, once transfected to express transporters like OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12), become powerful tools for functional assays. karger.comnih.gov For instance, studies on the parent compound, probenecid (B1678239), have extensively used HEK293 cells expressing OAT1 and OAT3 to demonstrate inhibitory effects. karger.com It is anticipated that similar models would be used to evaluate this compound's potency and selectivity as an inhibitor.

Functional assays in these cell systems often involve measuring the uptake of a known fluorescent or radiolabeled substrate for the transporter in the presence and absence of the test compound, this compound. A reduction in substrate accumulation inside the cells indicates an inhibitory effect. For example, the uptake of 6-carboxyfluorescein (B556484) is a common method to assess OAT1 and OAT3 activity. karger.com

Furthermore, to model the polarized nature of epithelial cells in the kidney proximal tubule, these cells can be cultured on semipermeable supports, such as Transwell® inserts. nih.gov This allows for the formation of a polarized monolayer with distinct apical and basolateral domains, enabling the study of directional transport (apical to basolateral and basolateral to apical) of this compound and its effect on other substrates.

Isolated Membrane Vesicle Transport Studies

Isolated membrane vesicles offer a simplified, cell-free system to study transport processes without the complexities of cellular metabolism and signaling. These vesicles are prepared from cells overexpressing a specific transporter, such as MRP1 or MRP2, or from tissues rich in these transporters. wikipedia.org

Transport studies using these vesicles typically involve incubating them with a radiolabeled substrate and this compound. The amount of substrate transported into the vesicles is then quantified. This method allows for the direct assessment of this compound's interaction with the transporter in a controlled environment. For example, studies on MRP inhibitors have utilized membrane vesicles derived from Sf9 insect cells infected with baculovirus containing the cDNA for the respective transporter. wikipedia.org This approach provides a high concentration of the transporter of interest, facilitating the characterization of inhibition kinetics.

Advanced In Vitro Kidney Proximal Tubule Cell Models

To better recapitulate the physiological environment of the kidney, more advanced in vitro models are being developed. These include three-dimensional (3D) cell cultures and microfluidic devices, often referred to as "kidney-on-a-chip." These models aim to mimic the tubular structure and fluid shear stress experienced by proximal tubule cells in vivo.

Cell lines like the human renal proximal tubule epithelial cell line (RPTEC/TERT1) are used in these advanced models. nih.gov By culturing these cells in a 3D matrix or a microfluidic chip, researchers can create more physiologically relevant models to study the transport and potential nephrotoxic effects of compounds like this compound. These models allow for the investigation of how fluid flow and a more complex tissue-like architecture influence transporter expression and function, and consequently, the interaction with this compound.

In Vivo Animal Models in Renal Physiology and Drug Disposition Studies

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of this compound, including its influence on renal transport dynamics, urate homeostasis, and potential drug-drug interactions in a whole-organism context.

Rodent Models for Kidney Transport Dynamics and Pharmacological Effects

Rodent models, particularly rats, are frequently used to investigate the in vivo effects of compounds on renal transport. Sprague-Dawley and Wistar rats are common choices for these studies. nih.govresearchgate.net Research on probenecid has demonstrated its ability to alter the pharmacokinetics of other drugs by inhibiting their renal excretion. For example, studies in rats have shown that probenecid can inhibit the biliary excretion of methotrexate (B535133) and interact with the clearance of ketoprofen (B1673614) in a concentration-dependent manner. nih.govnih.gov

To study the effect of this compound on kidney transport, rodent models would likely be administered the compound, followed by the collection of blood and urine samples over time. Analysis of these samples would reveal the impact on the excretion of endogenous substances like uric acid and co-administered drugs. frontiersin.org Such studies can also elucidate the metabolic fate of this compound itself.

Non-Human Primate Models for Urate Homeostasis and Drug Interaction Research

Non-human primates, such as rhesus monkeys (Macaca mulatta) and cynomolgus monkeys (Macaca fascicularis), are highly valuable models for studying urate homeostasis because, like humans, they lack the enzyme uricase, leading to higher baseline serum urate levels. nih.gov This makes them particularly relevant for investigating the uricosuric effects of compounds like this compound.

Studies involving probenecid in monkeys have provided crucial insights into its dose-dependent pharmacokinetics and its ability to inhibit the renal transport of other drugs. nih.govnih.govoup.com For instance, research has shown that oral co-administration of probenecid can protect against the nephrotoxicity of certain antiviral drugs by inhibiting their uptake into proximal tubular cells. oup.com It has also been demonstrated that probenecid can significantly reduce the renal clearance of drugs like famotidine (B1672045) in cynomolgus monkeys, highlighting the utility of this model for predicting drug-drug interactions in humans. nih.gov

Experimental protocols in these models typically involve intravenous or oral administration of this compound, followed by intensive plasma and urine sampling to characterize its pharmacokinetic profile and its effect on serum urate levels and the excretion of other compounds.

Interactive Data Tables

Table 1: In Vitro Models for this compound Research

| Model System | Cell/Tissue Source | Key Transporters Studied | Typical Assays | Research Focus |

| Transporter-Expressing Cell Lines | HEK293, MDCK | OAT1, OAT3, URAT1, MRPs | Substrate Uptake/Efflux, Competitive Binding | Inhibition potency (IC50), selectivity, mechanism of interaction |

| Isolated Membrane Vesicles | Sf9 cells, Mammalian cells | MRP1, MRP2, BCRP | Vesicular Transport | Direct interaction with transporters, kinetic analysis |

| Advanced Kidney Models | RPTEC/TERT1 | Endogenous transporters | Transepithelial Transport, Cytotoxicity | Physiologically relevant transport, nephrotoxicity assessment |

Table 2: In Vivo Animal Models for this compound Research

| Animal Model | Species/Strain | Key Research Area | Experimental Procedures | Measured Endpoints |

| Rodent Model | Rat (Sprague-Dawley, Wistar) | Renal Transport Dynamics, Drug-Drug Interactions | IV/Oral administration, Blood/Urine collection | Pharmacokinetics of this compound and co-administered drugs, urinary excretion rates |

| Non-Human Primate Model | Monkey (Rhesus, Cynomolgus) | Urate Homeostasis, Pharmacokinetics | IV/Oral administration, Serial blood/urine sampling | Serum urate levels, pharmacokinetic parameters (AUC, CL), drug interaction effects |

Experimental Design and Methodological Considerations in Animal Studies

The investigation of this compound's effects in vivo necessitates carefully designed animal studies to ensure the validity and reproducibility of the findings. The primary goal of such studies is to characterize the pharmacokinetic and pharmacodynamic properties of the compound, with a particular focus on its interaction with renal organic anion transporters (OATs).

A fundamental aspect of the experimental design involves the selection of an appropriate animal model. Rodent models, such as rats and mice, are frequently utilized due to their well-characterized physiology and the availability of genetic variants, including knockout models for specific transporters like OAT1 and OAT3. nih.gov The use of such knockout mice allows for a direct assessment of the role of these transporters in the renal handling of this compound and its impact on other substrates.

The experimental setup typically involves the administration of this compound to the animals, followed by the collection of biological samples such as blood, urine, and kidney tissue at various time points. This allows for the determination of key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). Methodological rigor is crucial, encompassing aspects like the route of administration, the formulation of the compound, and the analytical methods used for its quantification in biological matrices.

A common experimental design is the crossover study, where each animal serves as its own control, receiving the vehicle on one occasion and this compound on another. This design helps to minimize inter-individual variability. Alternatively, a parallel design can be employed, with separate groups of animals receiving either the vehicle or the compound. The choice of design often depends on the specific research question and the characteristics of the compound being studied. nih.gov

Key methodological considerations include the careful control of experimental conditions to minimize confounding variables. This includes factors such as the animals' diet, housing conditions, and the timing of sample collection. Furthermore, the statistical analysis plan should be established a priori to ensure robust interpretation of the data. nih.gov The use of appropriate statistical tests, such as analysis of variance (ANOVA) or t-tests, is essential for determining the significance of the observed effects. nih.gov

Below is an illustrative data table summarizing a hypothetical experimental design for an in vivo study of this compound in rats.

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats (n=8 per group) |

| Housing | Standardized conditions (12h light/dark cycle, controlled temperature and humidity) |

| Groups | 1. Vehicle control (e.g., saline) 2. This compound |

| Administration | Intravenous (IV) bolus injection |

| Sample Collection | Blood (via tail vein catheter) at 0, 5, 15, 30, 60, 120, 240 min Urine (via metabolic cages) collected over 24 hours |

| Analytical Method | High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) for quantification of this compound and endogenous metabolites |

| Primary Endpoints | Pharmacokinetic parameters of this compound (Clearance, Volume of distribution, Half-life) Changes in plasma and urine concentrations of known OAT substrates |

Application of this compound as a Pharmacological Probe

Due to its inhibitory action on organic anion transporters, this compound serves as a valuable pharmacological probe to investigate various aspects of renal physiology and pharmacology. Its utility lies in its ability to selectively block the transport of a wide range of organic anions, thereby allowing researchers to elucidate the role of these transporters in different physiological and pathological processes.

Dissecting Complex Renal Organic Anion Transport Pathways

The renal proximal tubule is responsible for the secretion of a vast array of endogenous and exogenous organic anions from the blood into the urine. This process is mediated by a coordinated interplay of transporters on the basolateral and apical membranes of the tubular epithelial cells. Basolateral uptake is primarily handled by OAT1 (SLC22A6) and OAT3 (SLC22A8), while apical efflux into the tubular lumen involves transporters such as Multidrug Resistance-Associated Protein 2 (MRP2), MRP4, and Breast Cancer Resistance Protein (BCRP). nih.gov

The following table illustrates how this compound could be used to probe the transport pathway of a hypothetical organic anion "Compound X".

| Experimental Condition | Observation | Interpretation |

| Administration of Compound X alone | High renal clearance, significantly greater than glomerular filtration rate (GFR) | Compound X is actively secreted by the renal tubules. |

| Co-administration of Compound X and this compound | Significant decrease in the renal clearance of Compound X | The basolateral uptake of Compound X is mediated by OATs. |

Elucidating Drug-Drug Interactions Mediated by Renal Transporters

A significant number of clinically relevant drug-drug interactions (DDIs) occur at the level of renal transporters. When two drugs that are both substrates for the same transporter are co-administered, they can compete for transport, leading to altered pharmacokinetics and potentially adverse effects. drugbank.com

This compound can be employed as a model inhibitor to predict and study such DDIs. By evaluating the effect of this compound on the renal clearance of a new chemical entity, researchers can assess the likelihood of that entity being a substrate for OATs. If this compound significantly alters its disposition, it raises a flag for potential DDIs with other drugs that are also OAT substrates, such as antiviral medications or certain antibiotics. drugbank.com

An example of how this compound could be used to investigate a potential DDI is presented below.

| Drug Combination | Effect on Plasma Concentration of Drug A | Implication |

| Drug A + Vehicle | Normal plasma concentration-time profile | Baseline pharmacokinetics of Drug A. |

| Drug A + this compound | Increased plasma concentration and prolonged half-life of Drug A | Drug A is likely a substrate for OATs, and its renal clearance is inhibited by this compound. This suggests a potential for DDIs with other OAT inhibitors or substrates. |

Advanced Analytical and Computational Methodologies in 2 Nitroprobenecid Research

Computational Chemistry and Structural Biology Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. nih.govresearchgate.net This method is instrumental in drug discovery for identifying and optimizing lead compounds. researchgate.net

In the context of 2-Nitroprobenecid, a derivative of the well-known gout medication probenecid (B1678239), QSAR modeling would be employed to predict its interaction with biological targets, primarily organic anion transporters (OATs). Probenecid itself is a known inhibitor of OATs, which are responsible for the transport of a wide range of drugs and endogenous molecules across cell membranes. researchgate.net

A typical QSAR study for this compound and its analogs would involve the following steps:

Data Set Compilation: A series of this compound analogs would be synthesized, and their inhibitory activity against specific transporters (e.g., OAT1, OAT3) would be measured and expressed as IC50 or Ki values.

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective transporter modulators.

Table 1: Key Molecular Descriptors in QSAR Modeling

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Number of Atoms, Number of Bonds | Describes the basic composition of the molecule. |

| Topological | Connectivity Indices, Wiener Index | Describes the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D properties of the molecule. |

| Physicochemical | LogP (lipophilicity), pKa (acidity) | Describes properties like solubility and charge state. |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution within the molecule. |

This table presents a generalized overview of descriptor classes used in QSAR studies. Specific studies on this compound would identify the most relevant descriptors for its activity.

In Silico Approaches for De Novo Design of Novel Transporter Modulators

De novo design is a computational strategy used to generate novel molecular structures with desired biological activities from scratch. When applied to transporter modulation, the goal is to design new molecules that can effectively and selectively interact with a specific transporter, such as the OATs targeted by this compound.

The process of de novo design based on a scaffold like this compound would typically involve:

Scaffold Identification: The core chemical structure of this compound would be used as a starting point or "scaffold."

Fragment Library: A collection of molecular fragments with diverse chemical properties is utilized.

Structure Generation: Computer algorithms would systematically combine the scaffold with fragments from the library or grow new fragments onto the scaffold, generating a vast number of new virtual molecules.

Filtering and Scoring: The generated molecules are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and scored based on their predicted binding affinity to the target transporter, often using docking simulations.

Prioritization for Synthesis: The most promising candidates are selected for chemical synthesis and subsequent biological testing.

This approach allows for the exploration of a much wider chemical space than traditional chemical synthesis alone, accelerating the discovery of novel and potentially more effective transporter modulators.

Table 2: Common In Silico Tools for De Novo Drug Design

| Tool/Method | Function | Application in Transporter Modulator Design |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To estimate the binding affinity of designed molecules to OATs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | To guide the placement of functional groups on the this compound scaffold. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | To assess the stability of the designed molecule within the transporter's binding site. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. | To filter out designed compounds with poor pharmacokinetic profiles early in the process. |

This table lists common computational tools. The specific application to this compound would depend on the availability of a high-resolution structure of the target transporter.

Structure Activity Relationship Sar and Analogue Development Based on 2 Nitroprobenecid

Empirical Structure-Activity Relationship (SAR) Studies of 2-Nitroprobenecid and Its Analogs

Empirical SAR studies involve systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. While direct and extensive research on this compound is not widespread, the principles of SAR can be extrapolated from studies on probenecid (B1678239) and other nitro-aromatic compounds.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For probenecid and its derivatives, the key pharmacophoric features for the inhibition of organic anion transporters, such as OAT1 and OAT3, have been generally characterized. nih.govnih.gov These features include:

Anionic Carboxylic Acid Group: The carboxyl group is crucial for the interaction with the transporter's binding site, which accommodates anionic substrates. This group is a primary point of recognition. nih.gov

Sulfonamide Linker: The sulfonamide group plays a role in the proper orientation of the molecule within the binding pocket and can participate in hydrogen bonding.

N-dialkyl Group: The di-n-propyl groups on the sulfonamide nitrogen contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets within the transporter. ijpsjournal.com

The introduction of a nitro group at the 2-position of the aromatic ring in probenecid adds a new dimension to its pharmacophore. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. libretexts.org This modification can influence the molecule's interaction with the transporter in several ways:

Altered Aromatic Interactions: The electron-deficient nature of the nitro-substituted ring can change its pi-pi stacking or other non-covalent interactions with aromatic amino acid residues in the transporter's binding site.

Potential for New Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming new interactions with the transporter protein that are not present with probenecid.

Steric Effects: The presence of the nitro group at the ortho-position relative to the carboxylic acid can impose steric constraints, influencing the preferred conformation of the molecule and its fit within the binding pocket.

| Feature | Role in Transporter Inhibition | Potential Impact of 2-Nitro Group |

| Carboxylic Acid | Primary anionic interaction | May have altered pKa due to electron-withdrawing nitro group |

| Aromatic Ring | Hydrophobic scaffold, pi-pi interactions | Electronic properties modified, potentially altering binding interactions |

| Sulfonamide | Orientation and hydrogen bonding | Spatial orientation may be influenced by steric effects of the nitro group |

| N-dipropyl Groups | Lipophilicity and hydrophobic interactions | Overall lipophilicity of the molecule is adjusted |

| 2-Nitro Group | Not present in probenecid | Introduces strong electron-withdrawing character and potential for new hydrogen bonds |

The biological activity of probenecid analogues is highly dependent on the nature and position of substituents on the aromatic ring. While specific data for a wide range of this compound analogues is limited, general trends can be inferred from related compounds.

For instance, modifications to the N-alkyl groups of probenecid have been shown to affect its inhibitory potency. Increasing the chain length of the alkyl groups can enhance lipophilicity and, up to a certain point, improve interaction with hydrophobic pockets in the transporter.

The introduction of a nitro group, as in this compound, is expected to have a pronounced effect. The position of the nitro group is critical; for example, studies on other classes of molecules have shown that the biological effects of a nitro substituent can vary significantly between the ortho, meta, and para positions. nih.gov In the case of this compound, the ortho-nitro group's proximity to the carboxylic acid could lead to intramolecular hydrogen bonding, which would affect the acidity of the carboxyl group and its interaction with the transporter.

| Modification from Probenecid | Expected Impact on Physicochemical Properties | Hypothesized Effect on Biological Activity |

| Addition of 2-Nitro Group | Increased electron-withdrawing character, potential for intramolecular hydrogen bonding, altered lipophilicity. | May increase or decrease binding affinity depending on the specific interactions within the transporter binding site. Could alter selectivity for different OAT subtypes. |

| Variation of N-Alkyl Chains | Changes in lipophilicity and steric bulk. | Potency can be optimized by tuning the size and nature of the alkyl groups to fit the hydrophobic pocket of the transporter. |

| Substitution at other positions | Altered electronic and steric profile. | Different substituents (e.g., halogens, methyl groups) at other positions on the ring would further modulate activity and selectivity. |

Rational Design and Synthesis of Advanced Probenecid Analogs

Rational drug design utilizes the understanding of a biological target's structure and a ligand's SAR to create more potent and selective inhibitors.

Building upon the this compound scaffold, several strategies can be employed to optimize for enhanced pharmacological properties:

Fine-tuning Electronic Properties: The electron-withdrawing nature of the nitro group can be modulated by introducing other substituents on the aromatic ring. For example, adding an electron-donating group at another position could balance the electronic character of the ring, potentially improving binding affinity or selectivity.

Exploring Steric Factors: The size and position of the nitro group can be varied. For instance, comparing the activity of 2-nitro, 3-nitro, and 4-nitro derivatives of probenecid would provide valuable information on the steric tolerance of the transporter's binding site.

Bioisosteric Replacement: The nitro group could be replaced by other chemical groups with similar steric and electronic properties (bioisosteres), such as a cyano or a trifluoromethyl group. This can help to improve metabolic stability or fine-tune binding interactions. Similarly, the carboxylic acid could be replaced with other acidic groups like a tetrazole to explore different binding modes.

The this compound structure can serve as a starting point for the exploration of entirely new chemical scaffolds. This involves moving beyond simple modifications of the existing molecule to designing novel core structures that retain the key pharmacophoric features.

Scaffold Hopping: This strategy involves replacing the central benzene (B151609) sulfonamide core with other heterocyclic or acyclic structures that can present the key interacting groups (anionic function, hydrophobic regions, hydrogen bond donors/acceptors) in a similar spatial arrangement. For example, a phthalazinone scaffold has been explored for the development of novel inhibitors of other enzymes. nih.gov

Fragment-Based Design: The this compound molecule can be deconstructed into its key fragments (e.g., the nitrobenzoic acid part and the di-n-propylsulfonamide part). These fragments can then be used as starting points to build new molecules by linking them with different chemical linkers or combining them with other molecular fragments known to interact with the target transporter.

Computational Modeling: In silico methods, such as docking studies and pharmacophore modeling, can be used to predict how novel designs based on the this compound scaffold might interact with the three-dimensional structure of organic anion transporters. nih.gov This allows for the virtual screening of large libraries of potential compounds before undertaking their chemical synthesis.

Through these empirical and rational design strategies, the this compound scaffold provides a valuable platform for the development of the next generation of transporter inhibitors with potentially improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Nitroprobenecid, and how can purity be validated?

- Methodological Answer : Synthesis of this compound (CAS 2577-52-8) typically involves nitration of probenecid derivatives under controlled conditions. Key steps include temperature regulation (e.g., maintaining <5°C during nitration) and purification via recrystallization using solvents like ethanol or acetone. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (MS) for structural confirmation. Cross-referencing melting points (mp) with literature values (e.g., analogues like 5-(4-Nitrophenyl)-2-furoic acid, mp 255–257°C ) can also verify purity.

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting this compound in plasma or tissue samples. For non-polar matrices, Gas Chromatography (GC) with electron-capture detection may be suitable. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d₄-probenecid) to correct for matrix effects .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in organic solvents like dimethyl sulfoxide (DMSO). For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Solubility studies should include pH-dependent experiments (pH 3–9) to mimic physiological conditions, using techniques like shake-flask method with UV spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Discrepancies in half-life (t½) or bioavailability often stem from variations in animal models (e.g., rodents vs. primates) or dosing regimens. To address this, perform meta-analyses of existing data using standardized criteria (e.g., PRISMA guidelines) and validate findings via cross-species pharmacokinetic studies. Statistical tools like Bland-Altman plots can quantify inter-study biases .

Q. What experimental strategies differentiate this compound’s mechanism of action in vitro versus in vivo?

- Methodological Answer : In vitro studies (e.g., cell-based assays) focus on direct molecular interactions, such as inhibition of organic anion transporters (OATs). In vivo, use knockout rodent models (e.g., OAT1⁻/⁻ mice) to isolate systemic effects. Combine microdialysis with LC-MS/MS to measure unbound drug concentrations in target tissues, ensuring pharmacokinetic-pharmacodynamic (PK-PD) modeling accuracy .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities of nitro-modified probenecid analogues to OATs. QSAR (Quantitative Structure-Activity Relationship) models can prioritize derivatives with optimal logP (partition coefficient) and polar surface area. Validate predictions using in vitro transporter assays and in vivo renal clearance studies .

Q. What protocols ensure reproducibility in studies investigating this compound’s role in drug-drug interactions?

- Methodological Answer : Standardize co-administered drugs (e.g., penicillin, NSAIDs) at clinically relevant concentrations. Use human hepatocyte cultures or perfused rodent liver models to assess cytochrome P450 (CYP) enzyme modulation. Document batch-specific variability in reagents (e.g., liver microsomes) and adhere to FAIR data principles for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.